molecular formula C9H8N4O5 B585659 5-Methyl Nitrofurantoin CAS No. 3668-93-7

5-Methyl Nitrofurantoin

Cat. No.: B585659
CAS No.: 3668-93-7
M. Wt: 252.186
InChI Key: RGLXSWBHDAXYKP-ONNFQVAWSA-N
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Description

5-Methyl Nitrofurantoin is a derivative of nitrofurantoin, a well-known nitrofuran antibiotic used primarily to treat urinary tract infections. This compound is characterized by the addition of a methyl group to the nitrofurantoin structure, which may influence its pharmacological properties and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-nitrofurfural diethyl ester with aminohydantoin under acidic conditions, followed by methylation using methyl iodide in the presence of a base .

Industrial Production Methods: Industrial production of 5-Methyl Nitrofurantoin often employs a reverse osmosis membrane reaction device to ensure high purity and yield. The process involves hydrolysis, catalysis, and reflux steps, followed by purification to meet medicinal standards .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl Nitrofurantoin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or chemical reduction using agents like sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions include various reduced and substituted derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

5-Methyl Nitrofurantoin has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

    Nitrofurantoin: The parent compound, widely used for urinary tract infections.

    Nitrofurazone: Another nitrofuran derivative with similar antibacterial properties.

    Furazolidone: Used for gastrointestinal infections.

    Furaltadone: Employed in veterinary medicine.

Uniqueness: 5-Methyl Nitrofurantoin is unique due to the presence of the methyl group, which may enhance its pharmacokinetic properties and reduce the likelihood of bacterial resistance compared to its analogs .

Properties

CAS No.

3668-93-7

Molecular Formula

C9H8N4O5

Molecular Weight

252.186

IUPAC Name

5-methyl-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione

InChI

InChI=1S/C9H8N4O5/c1-5-8(14)11-9(15)12(5)10-4-6-2-3-7(18-6)13(16)17/h2-5H,1H3,(H,11,14,15)/b10-4+

InChI Key

RGLXSWBHDAXYKP-ONNFQVAWSA-N

SMILES

CC1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]

Synonyms

5-Methyl-1-[[(5-nitro-2-furanyl)methylene]amino]-2,4-imidazolidinedione;  1-(5’-Nitro-2’-furfurylideneamino)-5-methyl-2,4-diketoimidazole; 

Origin of Product

United States

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